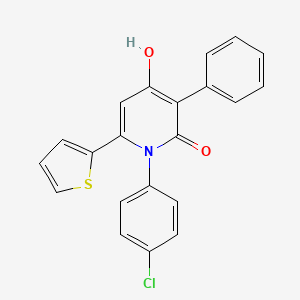
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone is a heterocyclic compound that features a pyridine ring substituted with chlorophenyl, phenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with ammonium acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-phenyl-5-(2-thienyl)-4-hydroxypyridine-2(1H)-one: Similar structure but with a different position of the thienyl group.
1-(4-Chlorophenyl)-3-phenyl-6-(2-furyl)-4-hydroxypyridine-2(1H)-one: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties
Properties
Molecular Formula |
C21H14ClNO2S |
|---|---|
Molecular Weight |
379.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-thiophen-2-ylpyridin-2-one |
InChI |
InChI=1S/C21H14ClNO2S/c22-15-8-10-16(11-9-15)23-17(19-7-4-12-26-19)13-18(24)20(21(23)25)14-5-2-1-3-6-14/h1-13,24H |
InChI Key |
PFNIITZIBTWEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















